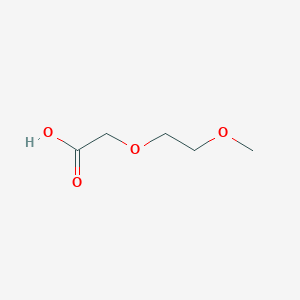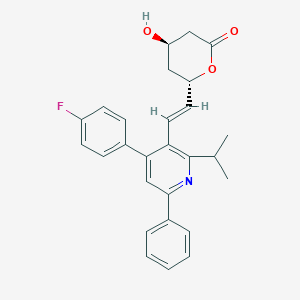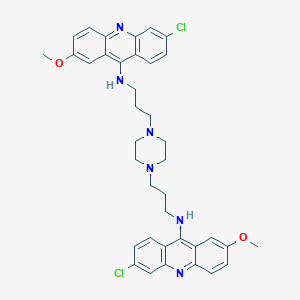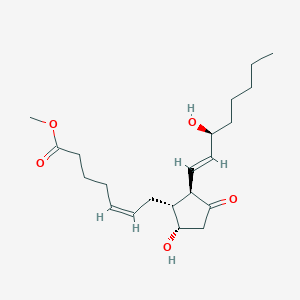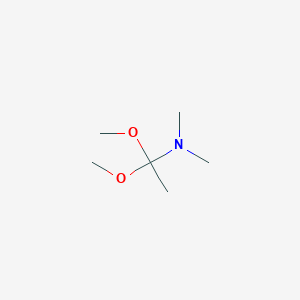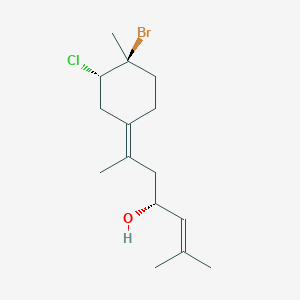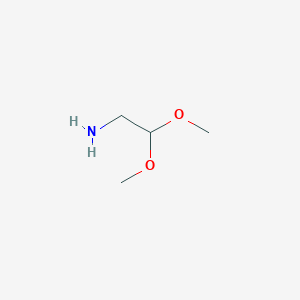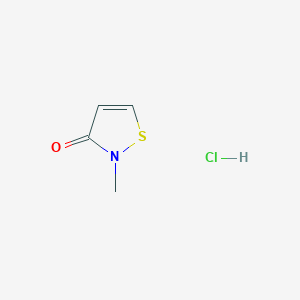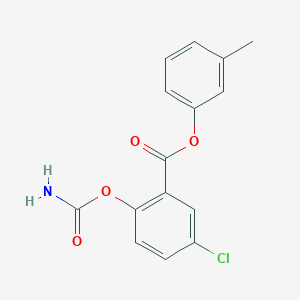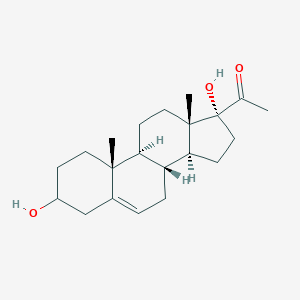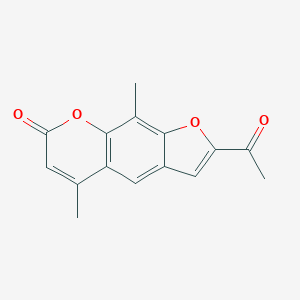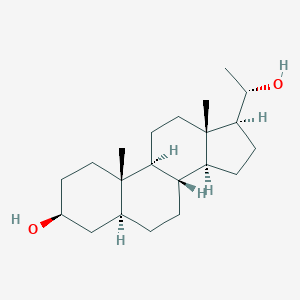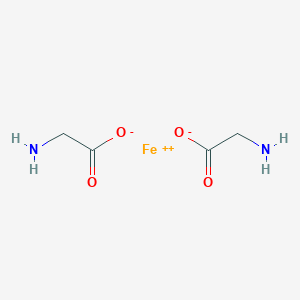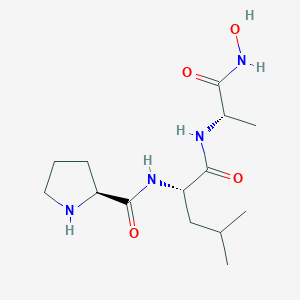
Prolyl-leucyl-alanine hydroxamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PLAHA is a hydroxamic acid derivative that belongs to the class of protease inhibitors. It was first synthesized in the 1970s and has since been used in various scientific research studies. PLAHA has been found to inhibit the activity of enzymes such as metalloproteases, which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
科学的研究の応用
PLAHA has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of various metalloproteases, including matrix metalloproteases (MMPs), which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
作用機序
PLAHA inhibits the activity of metalloproteases by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, leading to the inhibition of the enzyme's activity. In addition to its protease inhibitory activity, PLAHA has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
生化学的および生理学的効果
The biochemical and physiological effects of PLAHA depend on the specific disease or condition being studied. In cancer, PLAHA has been found to inhibit tumor growth and metastasis by inhibiting the activity of MMPs. In arthritis, PLAHA has been found to reduce inflammation and cartilage degradation by inhibiting the activity of aggrecanases. In cardiovascular diseases, PLAHA has been found to reduce atherosclerotic plaque formation by inhibiting the activity of MMPs.
実験室実験の利点と制限
One of the advantages of using PLAHA in lab experiments is its specificity for metalloproteases. This allows researchers to selectively inhibit the activity of specific enzymes involved in disease processes. However, one limitation of using PLAHA is its potential toxicity. PLAHA has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on PLAHA. One area of interest is the development of more potent and selective PLAHA analogs. Another area of interest is the identification of new disease targets for PLAHA, such as viral proteases. Additionally, the use of PLAHA in combination with other therapies, such as chemotherapy, is an area of active research.
In conclusion, PLAHA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of metalloproteases makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. While there are limitations to its use in lab experiments, there are several future directions for research on PLAHA that may lead to the development of new and improved therapies.
合成法
PLAHA can be synthesized using a variety of methods, including the reaction of proline, leucine, and alanine with hydroxylamine hydrochloride and triethylamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
特性
CAS番号 |
123984-21-4 |
|---|---|
製品名 |
Prolyl-leucyl-alanine hydroxamic acid |
分子式 |
C14H26N4O4 |
分子量 |
314.38 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1 |
InChIキー |
KFQHRZGPMZPMPQ-DCAQKATOSA-N |
異性体SMILES |
C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
その他のCAS番号 |
123984-21-4 |
配列 |
PLA |
同義語 |
Pro-Leu-Ala-NHOH prolyl-leucyl-alanine hydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



